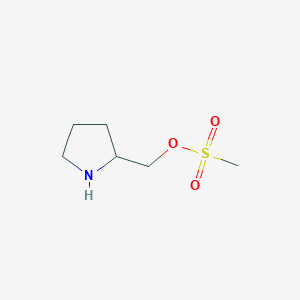![molecular formula C7H10N2O2 B13254244 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is a heterocyclic compound that features an imidazo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds, followed by subsequent functional group modifications to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol involves its interaction with specific molecular targets. The imidazo-oxazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol: Similar structure but with a different position of the methanol group.
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine: Contains an amine group instead of a methanol group.
Uniqueness
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3,10H,1-2,4-5H2 |
InChI Key |
PDPVNTHDNTZIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


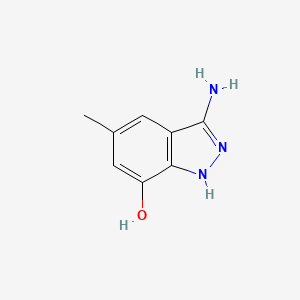


![1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13254167.png)

![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)

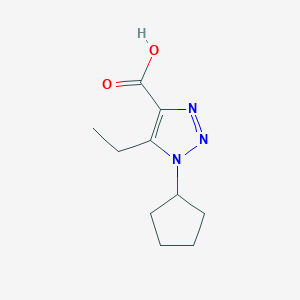
![2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol](/img/structure/B13254198.png)
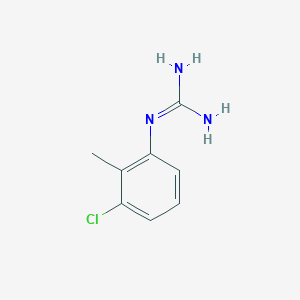
![1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13254208.png)
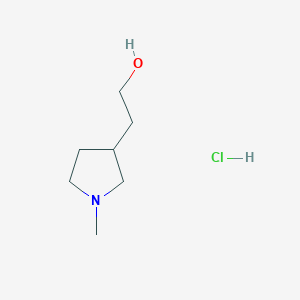
amine](/img/structure/B13254223.png)
